molecular formula C23H30N4O3 B2794028 N1-(4-ethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049508-62-4

N1-(4-ethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

カタログ番号 B2794028
CAS番号: 1049508-62-4
分子量: 410.518
InChIキー: CATVNJWQRRUDOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(4-ethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, commonly known as EPPA, is a novel compound with potential therapeutic applications. It belongs to the class of oxalamides and has been synthesized by researchers to study its pharmacological properties.

作用機序

The exact mechanism of action of EPPA is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. EPPA has also been reported to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
EPPA has been reported to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce inflammation and neuropathic pain. EPPA has been reported to modulate the levels of neurotransmitters such as serotonin, dopamine, and GABA, which are involved in the regulation of mood and anxiety. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

実験室実験の利点と制限

EPPA has several advantages for lab experiments. It is a relatively stable compound and can be synthesized in large quantities. The purity of the compound can be confirmed by analytical methods such as NMR and HPLC. EPPA has also been shown to have low toxicity in animal models. However, there are some limitations to using EPPA in lab experiments. The exact mechanism of action of the compound is not fully understood, and further research is needed to elucidate its pharmacological properties. EPPA has also not been evaluated in human clinical trials, and its safety and efficacy in humans are not known.

将来の方向性

There are several future directions for research on EPPA. One area of research could focus on evaluating the efficacy of the compound in human clinical trials for the treatment of anxiety, depression, and neuropathic pain. Another area of research could focus on elucidating the mechanism of action of EPPA and identifying its molecular targets. Further research could also focus on developing analogs of EPPA with improved pharmacological properties. Finally, research could focus on evaluating the safety and toxicity of EPPA in humans.
Conclusion:
In conclusion, EPPA is a novel compound with potential therapeutic applications. It has been extensively studied for its pharmacological properties, and has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. EPPA has also been studied for its potential use in the treatment of neuropathic pain and inflammation. Further research is needed to evaluate its efficacy in humans, elucidate its mechanism of action, and develop analogs with improved pharmacological properties.

合成法

EPPA can be synthesized by reacting 4-ethoxyaniline with 1-bromo-3-chloropropane in the presence of potassium carbonate to get 4-ethoxy-N-(3-chloropropyl)aniline. This intermediate is then reacted with 1-(4-phenylpiperazin-1-yl)propan-2-ol in the presence of sodium hydride to get EPPA. The synthesis of EPPA has been reported in various research papers, and the purity of the compound has been confirmed by analytical methods such as NMR and HPLC.

科学的研究の応用

EPPA has been extensively studied for its pharmacological properties. It has been reported to have anxiolytic, antidepressant, and antipsychotic effects in animal models. EPPA has also been studied for its potential use in the treatment of neuropathic pain and inflammation. The compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy in humans.

特性

IUPAC Name

N'-(4-ethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-2-30-21-11-9-19(10-12-21)25-23(29)22(28)24-13-6-14-26-15-17-27(18-16-26)20-7-4-3-5-8-20/h3-5,7-12H,2,6,13-18H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATVNJWQRRUDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。